Acetic acid;butane-1,2,4-triol
Description
Properties
CAS No. |
14835-47-3 |
|---|---|
Molecular Formula |
C10H22O9 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
acetic acid;butane-1,2,4-triol |
InChI |
InChI=1S/C4H10O3.3C2H4O2/c5-2-1-4(7)3-6;3*1-2(3)4/h4-7H,1-3H2;3*1H3,(H,3,4) |
InChI Key |
KSBRZXVEBZAKGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C(CO)C(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,2,4 Butanetriol, Triacetate
Esterification Reactions of Butane-1,2,4-triol with Acetic Acid Derivatives
The most direct and common method for the synthesis of 1,2,4-butanetriol (B146131) triacetate is the esterification of butane-1,2,4-triol with acetic acid or its derivatives. This approach involves the reaction of the hydroxyl groups of the triol with an acetylating agent.
Direct acetylation of butane-1,2,4-triol using acetic anhydride (B1165640) is a widely employed method for the preparation of 1,2,4-butanetriol triacetate. The reaction typically proceeds by treating the triol with an excess of acetic anhydride, often in the presence of a catalyst or a base to drive the reaction to completion. dtic.mil
The mechanism of this reaction involves the nucleophilic attack of the hydroxyl groups of butane-1,2,4-triol on the carbonyl carbon of acetic anhydride. This is followed by the elimination of a molecule of acetic acid, leading to the formation of the acetate (B1210297) ester. This process is repeated for all three hydroxyl groups to yield the triacetate. The use of a base, such as pyridine, can catalyze the reaction by deprotonating the hydroxyl groups, making them more nucleophilic. dtic.mil
Optimization of this reaction often involves adjusting the molar ratio of the reactants, the reaction temperature, and the choice of catalyst. For instance, refluxing butane-1,2,4-triol with acetic anhydride in the presence of sodium acetate has been shown to produce the triacetate. dtic.mil The reaction conditions can be tailored to achieve high yields and purity of the final product.
Table 1: Comparison of Acetylation Methods for Butane-1,2,4-triol
| Acetylating Agent | Catalyst/Conditions | Product | Reference |
| Acetic Anhydride | Sodium Acetate, Reflux | 1,2,4-Butanetriol Triacetate | dtic.mil |
| Acetic Anhydride | Pyridine, Sulfuric Acid (catalytic) | 1,2,4-Butanetriol Triacetate | dtic.mil |
Catalytic esterification provides an alternative to direct acetylation, often with improved efficiency and selectivity. Both acid and enzyme catalysts have been explored for the synthesis of polyol esters.
Acid Catalysis: Various acid catalysts can be employed for the esterification of polyols like butane-1,2,4-triol with acetic acid. These include homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts. google.comresearchgate.netunirioja.es The Fischer-Speier esterification, a classic acid-catalyzed esterification, proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and tin-modified mesoporous materials (e.g., Sn-SBA-15), offers advantages in terms of catalyst separation and reusability. unirioja.es
Enzyme Catalysis: Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for the synthesis of esters. While specific research on the lipase-catalyzed synthesis of 1,2,4-butanetriol triacetate is limited, the enzymatic acylation of other polyols is well-documented. Lipases can catalyze the esterification reaction under mild conditions, often with high regioselectivity, which can be advantageous when partial acetylation is desired. The biocatalytic approach minimizes the formation of byproducts and simplifies the purification process.
An interesting synthetic route to 1,2,4-butanetriol triacetate involves a Prins condensation reaction. This reaction entails the acid-catalyzed addition of an aldehyde, such as formaldehyde (B43269), to an alkene. In the context of 1,2,4-butanetriol triacetate synthesis, the reaction between allyl alcohol or allyl acetate and formaldehyde in a mixture of acetic acid and acetic anhydride, with sulfuric acid as a catalyst, has been reported to yield the triacetate directly. dtic.mil
The mechanism of the Prins reaction involves the protonation of the aldehyde by the acid catalyst, making it a potent electrophile. wikipedia.orgorganic-chemistry.org The alkene then attacks the protonated aldehyde, forming a carbocation intermediate. In the presence of acetic acid and acetic anhydride, these can act as nucleophiles, trapping the carbocation to form the corresponding acetate esters. wikipedia.org This one-pot reaction provides a direct pathway to the triacetate from readily available starting materials. Computational studies using DFT calculations have provided insights into the concerted nature of the bond formations in the Prins reaction, suggesting a complex interplay of reactants and catalysts. beilstein-journals.org
Alternative Synthetic Routes to 1,2,4-Butanetriol, Triacetate
Beyond direct esterification, other synthetic strategies have been developed to produce 1,2,4-butanetriol triacetate, including derivatization from stereoisomers and biocatalytic pathways.
Butane-1,2,4-triol is a chiral molecule, existing as (S)- and (R)-enantiomers. The synthesis of enantiomerically pure 1,2,4-butanetriol triacetate can be achieved by starting with the corresponding stereoisomer of butane-1,2,4-triol. For example, (S)-1,2,4-butanetriol can be acetylated with acetic anhydride to produce (S)-1,2,4-triacetoxybutane. chemicalbook.comsigmaaldrich.com This method is crucial for applications where the stereochemistry of the final product is important. The starting chiral triols can be obtained through various methods, including the reduction of chiral precursors like (S)-malic acid. chemicalbook.com
Table 2: Synthesis of Stereoisomeric 1,2,4-Butanetriol Triacetate
| Starting Material | Reagent | Product | Reference |
| (S)-1,2,4-Butanetriol | Acetic Anhydride | (S)-1,2,4-Triacetoxybutane | chemicalbook.comsigmaaldrich.com |
The development of biocatalytic routes for the production of chemicals from renewable feedstocks is a rapidly growing field. While the direct biocatalytic synthesis of 1,2,4-butanetriol triacetate is an area of ongoing research, significant progress has been made in the biocatalytic production of the precursor, 1,2,4-butanetriol. researchgate.netnih.govnih.govnih.govcnif.cnsciepublish.comresearchgate.net
Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce 1,2,4-butanetriol from sugars like xylose. nih.govnih.govresearchgate.net Furthermore, research has demonstrated the possibility of in-vivo esterification of biosynthesized 1,2,4-butanetriol. A study showed that recombinant E. coli strains could produce butanetriol oleate (B1233923) esters when supplemented with oleic acid. nih.gov This proof-of-concept suggests that a similar biocatalytic system could potentially be engineered to produce 1,2,4-butanetriol triacetate by providing a source of acetate, such as acetic acid or acetyl-CoA, within the fermentation process. This approach would offer a sustainable and integrated bioprocess for the production of 1,2,4-butanetriol triacetate from renewable resources.
Reaction Kinetics and Thermodynamic Considerations in Triacetate Synthesis
The kinetics and thermodynamics of 1,2,4-butanetriol, triacetate synthesis are influenced by factors such as catalyst choice, temperature, pressure, and solvent system. While detailed quantitative data on reaction rates and thermodynamic parameters are not extensively published in all contexts, the reported reaction conditions provide insight into these aspects.
Catalysis and Reaction Rates: The acetylation of 1,2,4-butanetriol is an esterification reaction. The use of catalysts is crucial for achieving reasonable reaction rates. In the Prins condensation route to the triacetate, sulfuric acid acts as a strong acid catalyst. dtic.mil For the acetylation of the pre-formed triol, the reaction can be performed with refluxing acetic anhydride in the presence of sodium acetate. dtic.mil
In related synthetic steps, the choice of catalyst significantly impacts reaction efficiency. For instance, in the synthesis of the precursor 1,2,4-butanetriol via hydrogenation of malic esters, copper-containing catalysts are effective. google.com The addition of a small amount of triethylamine (B128534) has been noted to accelerate the reaction rate in certain syntheses of the triol. dtic.mil The use of borane-dimethyl sulfide (B99878) for the reduction of malic acid is described as a reaction that proceeds rapidly and quantitatively under mild conditions, which suggests favorable kinetics. cdnsciencepub.com
Thermodynamic Considerations: Thermodynamic equilibrium can influence the yield of the desired product. Esterification reactions are typically reversible. To drive the reaction towards the formation of the triacetate, a large excess of the acetylating agent, such as acetic anhydride, is often used. Acetic anhydride has the advantage of reacting with the water produced during esterification, which shifts the equilibrium towards the products.
The reaction conditions for the synthesis of the precursor 1,2,4-butanetriol also reflect thermodynamic control. The hydrogenation of diisobutyl malate, for example, is carried out at high temperatures (130°C to 190°C) and high hydrogen pressures (100 to 300 bar). google.com These conditions are necessary to overcome the activation energy barrier and to favor the thermodynamically stable triol product. The patent specifies running the reaction while substantially avoiding the formation of a gas phase, indicating that maintaining the reactants in the liquid phase is optimal for the process. google.com
In biocatalytic routes, reaction conditions are constrained by the optimal functioning of the enzymes and microorganisms. However, these biological systems have been engineered to achieve high titers and yields, with one study reporting the production of over 100 g/L of (S)-1,2,4-butanetriol. bohrium.com This demonstrates that the thermodynamic and kinetic barriers can be effectively overcome through metabolic engineering.
Table 2: Reaction Conditions for Synthesis of 1,2,4-Butanetriol and its Derivatives
| Reaction | Catalyst | Temperature | Pressure | Solvent | Key Observation | Reference(s) |
|---|---|---|---|---|---|---|
| Prins Condensation | Sulfuric acid | Not specified | Not specified | Acetic acid, Acetic anhydride | Direct formation of triacetate | dtic.mil |
| Hydrogenation of Diisobutyl Malate | Copper-containing catalyst | 170°C | 100-300 bar H₂ | Isobutanol | High pressure and temperature favor product formation | google.com |
| Reduction of (S)-Malic Acid | Borane-dimethyl sulfide | Not specified | Not specified | THF | Rapid and quantitative reaction under mild conditions | cdnsciencepub.com |
| Biocatalytic conversion of D-xylonic acid | E. coli enzymes | Not specified | Not specified | Aqueous | Avoids high pressure and temperature | nih.gov |
Advanced Characterization Techniques and Spectroscopic Analysis in Academic Research
Spectroscopic Analysis of Ester Linkages and Stereochemistry
Spectroscopic techniques are indispensable tools for probing the molecular structure of "acetic acid;butane-1,2,4-triol." They allow for the non-destructive analysis of the compound, providing insights into its functional groups, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure of organic molecules, including the various isomers of butanetriol monoacetate. slideshare.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within the molecule.
For "this compound," which is the ester of acetic acid and butane-1,2,4-triol, three possible constitutional isomers exist depending on which of the three hydroxyl groups of the butanetriol moiety is esterified. The position of the acetyl group significantly influences the chemical shifts of the neighboring protons and carbons.
¹H NMR: The proton spectrum would show characteristic signals for the methyl protons of the acetate (B1210297) group (a singlet typically around 2.0-2.2 ppm). The protons on the butanetriol backbone would exhibit complex splitting patterns due to spin-spin coupling. The proton attached to the carbon bearing the ester group would be shifted downfield compared to the protons on the carbons with free hydroxyl groups.
¹³C NMR: The carbon spectrum would show a distinct signal for the carbonyl carbon of the ester group (typically in the range of 170-175 ppm). The carbon atom of the butanetriol backbone bonded to the acetate group would also be shifted downfield. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the exact position of the ester linkage. slideshare.net
Expected ¹H NMR Chemical Shifts for Butane-1,2,4-triol Monoacetate Isomers:
| Isomer | Proton | Expected Chemical Shift (ppm) |
|---|---|---|
| 1-acetyl-butane-1,2,4-triol | -CH₃ (acetate) | ~2.1 |
| -CH₂-OAc | ~4.1-4.3 | |
| -CH(OH)- | ~3.8-4.0 | |
| -CH₂-CH₂OH | ~1.7-1.9 | |
| -CH₂OH | ~3.6-3.8 | |
| 2-acetyl-butane-1,2,4-triol | -CH₃ (acetate) | ~2.1 |
| -CH₂OH (C1) | ~3.5-3.7 | |
| -CH(OAc)- | ~4.9-5.1 | |
| -CH₂-CH(OAc)- | ~1.8-2.0 | |
| -CH₂OH (C4) | ~3.6-3.8 | |
| 4-acetyl-butane-1,2,4-triol | -CH₃ (acetate) | ~2.1 |
| -CH₂OH | ~3.5-3.7 | |
| -CH(OH)- | ~3.9-4.1 | |
| -CH₂-CH₂OAc | ~1.9-2.1 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uci.edu For "this compound," these techniques are crucial for confirming the presence of the ester linkage and the remaining hydroxyl groups.
Infrared (IR) Spectroscopy: The IR spectrum of butanetriol monoacetate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. uctm.edu The presence of unreacted hydroxyl groups would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretching). Other characteristic peaks would include C-O stretching vibrations for both the ester and alcohol functionalities in the 1000-1300 cm⁻¹ range and C-H stretching vibrations around 2850-3000 cm⁻¹. youtube.com
Key Vibrational Frequencies for Butane-1,2,4-triol Monoacetate:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1735-1750 (strong) |
| C-O (ester) | Stretching | 1150-1250 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. slideshare.netwikipedia.org
For "this compound," the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight (148.16 g/mol ). The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for esters include the cleavage of the C-O bond next to the carbonyl group, leading to the formation of an acylium ion. libretexts.org
In the case of butanetriol monoacetate, one would expect to see characteristic fragments resulting from:
Loss of the acetyl group: A peak corresponding to the butanetriolyl cation.
Loss of an acetic acid molecule: Through a McLafferty-type rearrangement if sterically possible.
Cleavage of the butanetriol backbone: Resulting in smaller charged fragments. libretexts.org
The fragmentation pattern can also help to distinguish between the different isomers, as the position of the ester group will influence the relative stability of the resulting fragment ions.
Predicted Mass Spectrometry Fragments for Butane-1,2,4-triol Monoacetate:
| m/z | Identity of Fragment |
|---|---|
| 148 | [M]⁺ (Molecular Ion) |
| 131 | [M - OH]⁺ |
| 117 | [M - OCH₃]⁺ |
| 88 | [M - CH₃COOH]⁺ |
Chromatographic Methods for Purity and Isomeric Composition Determination
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the determination of the relative amounts of different isomers.
Gas chromatography (GC) is a widely used technique for assessing the purity of volatile compounds. gcchrom.com For the analysis of "this compound," a GC method would be developed to separate the monoacetate from any unreacted starting materials (butane-1,2,4-triol and acetic acid), as well as from any di- or tri-acetate byproducts. dtic.mil The use of a suitable capillary column, such as one with a polar stationary phase, would be necessary to achieve good separation of these polar compounds. phenomenex.com The area under each peak in the chromatogram is proportional to the amount of that compound present, allowing for a quantitative assessment of purity.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly well-suited for the analysis of less volatile and thermally sensitive compounds like butanetriol esters. asianpubs.org HPLC can be used for both the purification and quantitative analysis of "this compound."
A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, would likely be effective for separating the different isomers of butanetriol monoacetate. The retention time would differ for each isomer due to slight differences in their polarity. A detector, such as a refractive index detector (RID) or a UV detector (if the compound has a chromophore or is derivatized), would be used to quantify the amount of each isomer present in a sample.
X-ray Crystallography for Solid-State Structural Investigations
Following a comprehensive search of academic and scientific literature, no specific X-ray crystallography data for the compound "this compound" was found. This suggests that the solid-state structure of this particular compound has not been determined or, if it has, the data is not publicly available in the searched databases.
While information on the individual components exists, the specific crystal structure of the combined entity remains uncharacterized in the public domain. For instance, solid acetic acid is known to form chains of molecules interconnected by hydrogen bonds. byjus.com Similarly, butane-1,2,4-triol is a well-documented chemical with various available data points. nih.govwikipedia.orgnist.gov However, the interaction between acetic acid and butane-1,2,4-triol in the solid state, and any resulting crystal structure, has not been detailed in the available literature.
Therefore, a data table detailing crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for "this compound" cannot be provided at this time. Further research and dedicated crystallographic studies would be required to elucidate the solid-state structure of this compound.
Chemical Reactivity and Transformation Studies of 1,2,4 Butanetriol, Triacetate
Hydrolysis and Transesterification Reactions of Triacetate
The ester linkages in 1,2,4-Butanetriol (B146131), triacetate are susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These reactions are fundamental in either regenerating the parent triol or producing modified esters.
The complete deacetylation of 1,2,4-Butanetriol, triacetate to yield the parent polyol, 1,2,4-Butanetriol, is a well-established transformation. This process is typically achieved through methanolysis, where the triacetate is treated with methanol (B129727), often in the presence of a catalyst, to break the ester bonds. dtic.mil This full hydrolysis is a critical step when the triacetate is used as an intermediate in the synthesis or purification of 1,2,4-Butanetriol. dtic.mil
However, detailed research into the selective deacetylation of 1,2,4-Butanetriol, triacetate appears to be limited. Such studies would involve the controlled, stepwise removal of the acetate (B1210297) groups to yield specific monoacetate or diacetate isomers. The three acetyl groups are located on two primary (C1 and C4) and one secondary (C2) carbon atom, presenting an opportunity for regioselectivity. In principle, the primary esters are generally more susceptible to hydrolysis than the secondary ester due to reduced steric hindrance. Despite this, specific conditions or catalytic systems (e.g., enzymatic hydrolysis using lipases) that achieve this selectivity for 1,2,4-Butanetriol, triacetate are not extensively documented in the reviewed scientific literature.
Transesterification involves the exchange of the acetyl groups of the triacetate with another ester's alcohol group or another alcohol's acyl group, which would result in the formation of mixed esters of 1,2,4-Butanetriol. This process is a common and versatile reaction for modifying esters.
Despite the potential for creating novel mixed esters with tailored properties, specific studies detailing the transesterification of 1,2,4-Butanetriol, triacetate could not be identified in the available research. The literature focuses more on the esterification of the parent 1,2,4-Butanetriol rather than the transesterification of its acetylated form.
Reactions Involving Alkyl Chain or Remaining Hydroxyl Groups (if any non-acetylated)
Degradation Pathways and Stability in Various Chemical Environments
The stability of 1,2,4-Butanetriol, triacetate is a critical factor during its synthesis, purification, and storage. Like many esters, its stability is influenced by temperature and the presence of acidic or basic catalysts.
One documented degradation pathway is thermal decomposition. During the purification of 1,2,4-Butanetriol, triacetate by distillation, high temperatures can promote undesirable side-reactions. dtic.mil It has been noted that the presence of solid impurities can lead to super-heating and subsequent charring, which results in lower yields of the desired product. dtic.mil This indicates that the compound can undergo thermal degradation, likely through complex pathways involving elimination or radical processes, especially under non-ideal conditions.
Detailed studies on the hydrolytic stability of 1,2,4-Butanetriol, triacetate across various pH ranges were not found in the reviewed literature. However, based on general chemical principles, the ester linkages would be susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis increasing significantly at pH extremes.
Computational Chemistry Approaches to Reaction Mechanisms and Selectivity
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and selectivity. Such studies could provide valuable insights into the hydrolysis and transesterification of 1,2,4-Butanetriol, triacetate, including the energetic favorability of attacking the primary versus the secondary positions.
However, a review of the available literature did not yield specific computational studies focused on the reaction mechanisms or selectivity of 1,2,4-Butanetriol, triacetate. Existing computational research in this molecular family has concentrated on related, more energetic compounds, such as the unimolecular decomposition of 1,2,4-Butanetriol trinitrate (BTTN). nih.govnih.gov These studies have explored decomposition pathways like O-NO2 bond homolysis and HONO elimination, but the findings are not directly transferable to the reactivity of the triacetate analogue. nih.gov
Mentioned Compounds
Applications and Advanced Materials Research Involving 1,2,4 Butanetriol, Triacetate Excluding Prohibited Elements
Utilization as a Building Block in Complex Organic Synthesis
1,2,4-Butanetriol (B146131) triacetate and its parent compound, 1,2,4-butanetriol, serve as important synthons in the creation of complex organic molecules, particularly those requiring specific stereochemistry.
Precursor for Chirally Pure Compounds
(S)-1,2,4-Butanetriol is a valuable starting material for the enantioselective total synthesis of various natural products and chiral molecules. chemicalbook.com Its utility stems from the defined stereocenter, which can be transferred to more complex structures. The triacetate form, (S)-1,2,4-triacetoxybutane, is readily synthesized from (S)-1,2,4-butanetriol through acetylation with acetic anhydride (B1165640). chemicalbook.com This straightforward conversion allows for the protection of the hydroxyl groups, enabling selective reactions at other parts of the molecule or influencing its solubility and handling properties.
The chiral pool approach, which utilizes readily available enantiopure compounds from nature, often employs derivatives of (S)-malic acid to produce (S)-1,2,4-butanetriol. cdnsciencepub.com This butanetriol can then be used to synthesize other important chiral building blocks. For instance, it is a precursor for the synthesis of (S)-(+)-3-hydroxytetrahydrofuran and has been applied in the synthesis of (-)-(2S, 3R)-Methanoproline. chemicalbook.com
Role in the Synthesis of Specific Intermediates (e.g., for polyesters)
1,2,4-Butanetriol is recognized as a monomer for the manufacture of certain polyesters. bayvillechemical.netwikipedia.org While direct research on the use of 1,2,4-butanetriol triacetate as a primary monomer in polyester (B1180765) synthesis is not extensively documented, its precursor, 1,2,4-butanetriol, is a key component. The triacetate can be seen as a protected form of the triol, and its subsequent deacetylation can provide the necessary hydroxyl groups for polymerization reactions.
A significant synthesis method for 1,2,4-butanetriol triacetate involves a Prins condensation of allyl alcohol or acetate (B1210297) with formaldehyde (B43269) in a mixture of acetic acid, acetic anhydride, and sulfuric acid. dtic.mil The resulting triacetate can then undergo methanolysis to yield 1,2,4-butanetriol, which is then available for further chemical transformations, including polyesterification. dtic.mil
Role in Polymer Chemistry and Advanced Materials
The trifunctional nature of 1,2,4-butanetriol and its triacetate derivative makes them intriguing candidates for the development of novel polymers and for modifying the properties of existing ones.
Monomer in the Synthesis of Novel Polymeric Materials
As a polyol, 1,2,4-butanetriol can be used to create cross-linked polymers with unique three-dimensional structures. nih.gov While direct polymerization of 1,2,4-butanetriol triacetate is not a common approach due to the ester linkages, the parent triol is a viable monomer. The synthesis of polyesters from diols and diacids is a well-established process, and the inclusion of a triol like 1,2,4-butanetriol can introduce branching and cross-linking, leading to materials with altered mechanical and thermal properties.
Research into bio-based polyesters has explored the use of various diols, and the principles of polycondensation would apply to triols like 1,2,4-butanetriol. The synthesis of such polymers often requires catalysts and specific reaction conditions to achieve high molecular weights.
Investigation as a Component in Polymer Plasticizers (excluding energetic materials applications)
Plasticizers are additives that increase the flexibility and durability of polymers. While the trinitrate ester of 1,2,4-butanetriol is a known energetic plasticizer, the focus here is on non-energetic applications. asianpubs.org There is limited specific research available that investigates 1,2,4-butanetriol triacetate as a polymer plasticizer. However, the structural characteristics of the molecule, being a relatively small, non-volatile ester, suggest it could potentially interact with polymer chains to increase their mobility.
The effectiveness of a plasticizer depends on its compatibility with the polymer matrix and its ability to disrupt polymer-polymer interactions. Further research would be needed to evaluate the efficacy of 1,2,4-butanetriol triacetate as a plasticizer for common polymers and to assess its performance in comparison to established plasticizing agents.
Role in Analytical Chemistry (e.g., as a reference standard)
In the field of analytical chemistry, particularly in gas chromatography (GC), reference standards are crucial for the accurate identification and quantification of substances. 1,2,4-Butanetriol is used as an internal standard in the analysis of biodiesel. sigmaaldrich.com Specifically, it is employed in ASTM method D6584 for the determination of free and total glycerin, as well as mono-, di-, and triglycerides in biodiesel fuel methyl esters. sigmaaldrich.comfishersci.pt
While 1,2,4-butanetriol itself is the primary standard used, its acetylated form, 1,2,4-butanetriol triacetate, is also relevant. The analytical procedure often involves a derivatization step, such as silylation, to make the analytes more volatile and suitable for GC analysis. The NIST Chemistry WebBook lists gas chromatography data for 1,2,4-butanetriol triacetate, indicating its use and characterization in this analytical technique. nist.gov Certified reference materials for (S)-(-)-1,2,4-Butanetriol are available, highlighting its importance in quality control and analytical testing. accustandard.com
Theoretical and Computational Studies on 1,2,4 Butanetriol, Triacetate
Quantum Chemical Calculations of Electronic Structure and Conformations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational landscape of molecules like 1,2,4-butanetriol (B146131), triacetate.
Detailed Research Findings: The conformational space of BTTA is complex due to the rotational freedom around several single bonds. DFT methods, such as those employing the B3LYP or ωB97XD functionals with basis sets like 6-31G(d) or larger, are used to perform geometry optimizations and conformational searches. ukm.myacs.org These calculations identify various stable conformers (local minima on the potential energy surface) and the transition states that connect them. The relative energies of these conformers are calculated to determine their population distribution at a given temperature using Boltzmann statistics.
Calculations of the electronic structure provide key information, including the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. acs.org The electrostatic potential surface, for instance, reveals the electron-rich (negative) and electron-poor (positive) regions of the molecule. For BTTA, the carbonyl oxygens of the acetate (B1210297) groups are expected to be regions of high negative potential, making them sites for electrophilic attack or hydrogen bond acceptance. This information is crucial for understanding how BTTA interacts with other molecules.
Interactive Data Table: Representative DFT Calculation Parameters
Below is a table illustrating typical parameters and outputs from a DFT calculation that would be applied to study 1,2,4-butanetriol, triacetate, based on common practices for organic molecules. researchgate.netnih.gov
| Parameter | Example Value/Method | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |
| Functional | B3LYP, ωB97XD | Approximates the exchange-correlation energy within DFT. |
| Basis Set | 6-31+G(d,p) | A set of mathematical functions used to build molecular orbitals. |
| Solvation Model | PCM, SMD | To simulate the effects of a solvent on the molecule's properties. |
| Output: Geometry | Optimized Cartesian Coordinates | Provides the lowest energy 3D structure of a conformer. |
| Output: Energy | Relative Gibbs Free Energy (kcal/mol) | Determines the relative stability and population of different conformers. |
| Output: ESP Map | Color-coded molecular surface | Visualizes electron-rich and electron-poor regions to predict interaction sites. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of 1,2,4-butanetriol, triacetate, providing insights into its bulk properties and interactions with other molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
Detailed Research Findings: In MD simulations, the interactions between atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM, which are parameterized sets of equations and constants. acs.org For BTTA, these simulations can predict its behavior in various environments, such as in aqueous solution or mixed with other polymers.
Studies on similar ester-containing molecules, like phthalates, have used MD to investigate their adsorption onto surfaces and their partitioning between different phases. acs.org For BTTA, MD simulations could elucidate how it interacts with polymer chains when used as a plasticizer, or how it solvates other compounds when used as a solvent. Key properties that can be calculated include the radial distribution function, which describes the probability of finding one molecule at a certain distance from another, and the diffusion coefficient, which measures its mobility.
Coarse-grained molecular dynamics (CG-MD) is a related technique that can simulate larger systems for longer timescales by grouping atoms into single interaction sites. nih.gov This method would be particularly useful for studying the phase behavior of BTTA or its interaction within a complex matrix, such as a polymer blend or a biological membrane. These simulations can reveal how factors like polymer lipophilicity and buffer conditions influence nanoparticle structure and organization. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which can be instrumental in structure verification and characterization. bohrium.com
Detailed Research Findings: The prediction of ¹H and ¹³C NMR chemical shifts for a flexible molecule like 1,2,4-butanetriol, triacetate requires a multi-step computational workflow. uncw.edugithub.io First, a thorough conformational search is performed to identify all significantly populated conformers. The geometry of each of these conformers is then optimized, typically using DFT methods.
Following optimization, NMR shielding tensors are calculated for each conformer using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govscilit.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Finally, the predicted spectrum is obtained by averaging the chemical shifts of all conformers, weighted by their calculated Boltzmann population. uncw.edu This approach accounts for the fact that an experimental spectrum represents an average over all conformations present in the sample.
This computational approach has been successfully used to revise the proposed structures of complex natural products and to distinguish between tricky diastereomers. github.ionih.gov For BTTA, predicted NMR spectra would serve as a powerful tool to confirm its synthesis and purity, and to assign specific signals to the correct nuclei within its structure.
Interactive Data Table: Example of Predicted vs. Experimental ¹³C NMR Shifts
This table demonstrates the typical accuracy of computationally predicted ¹³C NMR chemical shifts for a related organic molecule, illustrating the methodology that would be applied to 1,2,4-butanetriol, triacetate. scilit.com
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| C1 | 65.2 | 66.0 | +0.8 |
| C2 | 28.1 | 27.5 | -0.6 |
| C3 | 71.4 | 72.1 | +0.7 |
| C4 (CH₃) | 21.0 | 20.5 | -0.5 |
| C5 (C=O) | 170.5 | 171.2 | +0.7 |
Structure-Reactivity Relationships and Mechanistic Insights from Theoretical Models
Theoretical models are invaluable for exploring the reactivity of 1,2,4-butanetriol, triacetate and for understanding the mechanisms of its reactions. By mapping the potential energy surface of a reaction, computational chemistry can identify intermediates, transition states, and activation energies.
Detailed Research Findings: DFT calculations are a cornerstone for studying reaction mechanisms. rsc.org For example, the hydrolysis of BTTA back to 1,2,4-butanetriol and acetic acid can be modeled computationally. Such studies on simpler esters, like ethyl acetate, have detailed the step-by-step mechanism of acid-catalyzed hydrolysis, identifying the rate-determining step, which is often the nucleophilic attack of water on the protonated carbonyl carbon. researchgate.netnih.gov The calculated energy barrier for this step directly relates to the reaction rate.
By applying these methods to BTTA, one could investigate how the presence of three ester groups influences the reactivity of each one. For instance, the hydrolysis of the first ester group might affect the electronic properties and steric environment of the remaining two, altering their susceptibility to subsequent hydrolysis. Computational studies can quantify these effects.
Furthermore, theoretical models can explore other potential reactions. For example, the synthesis of ethyl acetate via the dehydrogenation of ethanol (B145695) has been studied on catalyst surfaces using DFT to map out reaction pathways and identify the most favorable mechanism. iaea.org Similar computational approaches could be used to investigate the synthesis or transformation of BTTA, providing insights that could lead to the optimization of reaction conditions or the design of new catalysts. Studies on polyols have also used computational simulations to understand how different functional moieties impact thermo-kinetic behavior during polymerization reactions. mdpi.com
Future Research Directions and Emerging Trends
Development of Sustainable Synthesis Routes
The pursuit of sustainable chemical production has shifted the focus from petroleum-based feedstocks to renewable biomass. This trend is central to the future synthesis of butane-1,2,4-triol and its acetate (B1210297) esters.
From Biomass to Precursor: A significant area of research is the "green" synthesis of the precursor, butane-1,2,4-triol (BT), from renewable resources like corn-derived D-xylose. dtic.milresearchgate.net Scientists have successfully engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce BT through fermentation. sciencedaily.comnih.gov These bio-based routes are more environmentally friendly compared to traditional chemical methods that often involve harsh reaction conditions and petroleum-based starting materials. nih.govresearchgate.net For instance, engineered E. coli strains have been developed to convert D-xylose into D-1,2,4-butanetriol with titers exceeding 10 g/L. dtic.milresearchgate.net
Coupled Biosynthesis and Esterification: A groundbreaking approach for a truly sustainable synthesis involves the coupled biosynthesis and esterification of butane-1,2,4-triol within a single microbial host. Research has demonstrated that engineered E. coli can not only produce BT from xylose but also esterify it with fatty acids. nih.govnih.gov This strategy was developed primarily to simplify the separation of the highly water-soluble BT from the fermentation broth, as the resulting esters have poor water solubility and can be more easily recovered. nih.gov While this research focused on oleate (B1233923) esters, the same principle applies to producing acetate esters by supplying the engineered microbes with acetic acid or a precursor. This one-pot fermentation process represents a highly atom-economical and environmentally benign route, avoiding multiple downstream processing steps. nih.govnih.gov
An older, less sustainable chemical method involves the refluxing of 1,2,4-tribromobutane (B1582172) with potassium acetate and acetic anhydride (B1165640) to produce butanetriol triacetate. dtic.mil The future of synthesis lies in optimizing the bio-based pathways to make them economically competitive with these traditional chemical routes.
Exploration of Novel Catalytic Systems for Efficient Production
The efficiency of producing butane-1,2,4-triol acetates is critically dependent on the catalysts used for both the formation of the precursor triol and the subsequent esterification.
Enzymatic Cascades for Precursor Synthesis: The biosynthetic pathways for butane-1,2,4-triol in engineered microbes rely on a cascade of highly specific enzymes. Key enzymes that have been identified and optimized include:
Xylose Dehydrogenase: Converts xylose to xylonolactone. researchgate.net
Xylonate Dehydratase: A rate-limiting enzyme in the pathway. researchgate.net
2-Keto Acid Decarboxylase: Converts the intermediate keto acid. nih.govresearchgate.net
Aldehyde Reductase: Performs the final reduction to form the triol. nih.govresearchgate.net
Systematic screening and engineering of these enzymes from various microbial sources have been crucial in boosting the production yield and titer of BT. nih.govtum.de
Catalysts for Esterification: For the esterification step to form the acetate, both biological and chemical catalysts are being explored.
Biocatalysts: A significant breakthrough is the use of wax ester synthase/acyl-coenzyme A: diacylglycerol acyltransferase (Atf) enzymes in engineered E. coli. nih.govnih.gov Researchers screened Atf enzymes from various bacteria, finding that the one from Acinetobacter baylyi had a high capability for esterifying the hydroxyl groups of butane-1,2,4-triol. nih.govnih.gov This biocatalytic system allows for the direct conversion of biosynthesized BT into its esters under mild fermentation conditions.
Chemical Catalysts: For the chemical esterification of acetic acid with alcohols, solid acid catalysts offer an environmentally friendly alternative to corrosive liquid acids. researchgate.net Ion exchange resins, such as Amberlyst 15, have proven effective as heterogeneous catalysts for esterification reactions, including the synthesis of butyl acetate from acetic acid and butanol. bcrec.id These systems are promising for the efficient production of butanetriol acetate, offering advantages like easy separation and reusability of the catalyst.
The table below summarizes key catalytic systems being explored.
| Reaction Step | Catalyst Type | Specific Catalyst Example | Key Finding |
| Precursor (BT) Synthesis | Biocatalyst (Enzyme) | Xylose Dehydrogenase, Xylonate Dehydratase | Multi-enzyme cascade in engineered microbes for bio-based BT production. nih.govresearchgate.net |
| Precursor (BT) Synthesis | Chemical Catalyst | Copper-containing catalysts | Hydrogenation of malic esters to produce BT. google.comgoogle.com |
| Esterification | Biocatalyst (Enzyme) | Acyltransferase (Atf) from A. baylyi | Enables coupled biosynthesis and esterification of BT in a single pot. nih.govnih.gov |
| Esterification | Chemical Catalyst | Ion Exchange Resin | Amberlyst 15 shows high activity for esterification of acetic acid with alcohols. bcrec.id |
Integration into Advanced Functional Materials
While research into the specific applications of butane-1,2,4-triol acetate is in its early stages, the known uses of the parent triol provide a strong indication of its potential. Butane-1,2,4-triol itself is used as a monomer for some polyesters and as a precursor to the energetic plasticizer butanetriol trinitrate (BTTN). wikipedia.orgbayvillechemical.net
Acetylation of the hydroxyl groups of butane-1,2,4-triol to form mono-, di-, or tri-acetate esters alters its chemical and physical properties, such as polarity, solubility, viscosity, and reactivity. This modification opens up possibilities for its use in advanced functional materials.
Monomers for Specialty Polymers: Butane-1,2,4-triol triacetate, with its three ester groups, could be used as a building block for specialty polyesters or polyurethanes. solubilityofthings.com The acetate groups could serve as leaving groups in polymerization reactions or be retained to act as internal plasticizers, imparting flexibility to the polymer chain. The chirality of the original triol can be preserved in its acetate derivatives, making them valuable for synthesizing optically active polymers with unique properties. sigmaaldrich.com
Novel Plasticizers and Solvents: The conversion of the highly hydrophilic butane-1,2,4-triol into its less polar acetate esters could make them suitable for use as bio-based plasticizers for a wider range of polymers. They could also function as green solvents with specific solvency characteristics, differing from the parent triol. wikipedia.orgbayvillechemical.net
Computational Design of New Derivatives with Tailored Properties
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and development of new molecules with specific functionalities, eliminating the need for extensive and costly experimentation. researchgate.net
Predicting Properties: Databases already exist that provide computationally predicted physicochemical properties for butane-1,2,4-triol monoacetate, diacetate, and triacetate. chemeo.comchemeo.comchemeo.com These predictions, which include parameters like boiling point, viscosity, and partition coefficients, are the first step in screening potential applications.
Modeling Synthesis and Performance: More advanced computational methods, such as Density Functional Theory (DFT), are being used to model reaction pathways and understand the kinetics of synthesis. For example, DFT has been employed to model the synthesis of butanetriol trinitrate (BTTN), a closely related derivative, providing insights into reaction energy barriers and the influence of solvents. nih.gov Similar computational studies can be applied to optimize the synthesis of acetate esters.
Furthermore, molecular dynamics simulations are used to predict the performance of these molecules in specific applications. Such simulations can model the compatibility of butanetriol derivatives as plasticizers within a polymer matrix or predict the detonation properties of energetic materials derived from them. researchgate.net By computationally screening various ester derivatives (e.g., by varying the acyl chain length from acetate to propionate, etc.), researchers can pre-select candidates with the most promising properties for targeted applications before committing to laboratory synthesis.
Q & A
Q. What are the common synthetic routes for producing butane-1,2,4-triol, and what factors influence their yields?
Butane-1,2,4-triol can be synthesized via two primary methods:
- Reduction of DL-malic acid : This method yields ~75% under optimized conditions.
- Reduction of DL-malic acid dimethyl ester : This route achieves higher yields (~82%) due to improved reactivity of the ester derivative . Key factors affecting yields include reaction temperature, choice of reducing agents (e.g., borane-dimethyl sulfide), and purification protocols. For enantiomerically pure (S)-(-)-1,2,4-butanetriol, asymmetric reduction of malic acid derivatives is employed .
| Synthetic Route | Starting Material | Yield | Conditions |
|---|---|---|---|
| DL-malic acid reduction | DL-malic acid | ~75% | Catalytic hydrogenation or borane agents |
| DL-malic acid dimethyl ester | DL-malic acid dimethyl ester | ~82% | Borane-dimethyl sulfide, room temp. |
Q. How can the physicochemical properties of butane-1,2,4-triol be characterized for research applications?
Critical properties include:
- Boiling point : 167–168°C at 1.48 kPa .
- Density : 1.018 g/cm³ .
- Solubility : Miscible with water and alcohols, making it suitable for aqueous and organic phase reactions . Analytical techniques such as NMR, GC-MS, and HPLC are used to confirm purity and structural integrity. Refractive index (1.473–1.475) and vapor pressure data (8.63 × 10⁻⁵ mmHg at 25°C) are essential for solvent compatibility studies .
Advanced Research Questions
Q. What strategies enable regioselective derivatization of butane-1,2,4-triol in complex organic syntheses?
Regioselectivity is influenced by protection/deprotection strategies:
- Stannylene-mediated silylation : Preferentially protects the 4-hydroxyl group using Bu₂SnO and TBDMSCl, contrasting with benzylation or acetylation, which target the 1-hydroxyl group .
- Acetylation : Reacts all three hydroxyl groups with acetic anhydride to form (S)-1,2,4-triacetoxybutane, useful in polymer chemistry . Reaction conditions (solvent polarity, temperature, and catalyst choice) critically determine selectivity.
Q. How does the stereochemistry of butane-1,2,4-triol influence its application in enantioselective synthesis?
The (S)-(-)-enantiomer serves as a chiral building block for natural product synthesis:
- (+)-Azimine and (+)-carpaine : Synthesized via stereocontrolled cyclization and epoxidation steps using (S)-(-)-1,2,4-butanetriol as a precursor .
- Epoxide intermediates : (S)-3,4-epoxy-1-butanol is generated through stereospecific oxidation, enabling access to chiral macrocycles . Enantiomeric purity (>98%) is maintained using chiral catalysts or enzymatic resolution during synthesis.
Q. What role does butane-1,2,4-triol play in catalytic conversion processes for biofuel additives?
Butane-1,2,4-triol participates in acetalization with biomass-derived furfural (FF) to produce cyclic furfuryl acetals (FACs), which are oxygenated fuel additives. The reaction mechanism involves:
- Acid-catalyzed cyclization : Two hydroxyl groups of butane-1,2,4-triol react with FF’s aldehyde group, forming a five-membered cyclic acetal .
- Catalyst optimization : Lewis acids (e.g., ZrO₂-SO₄²⁻) enhance reaction efficiency and selectivity under mild conditions (60–80°C) .
| Application | Reaction Type | Product | Catalyst |
|---|---|---|---|
| Biofuel additive synthesis | Acetalization | Cyclic FACs | ZrO₂-SO₄²⁻, H₂SO₄ |
Q. How can researchers resolve contradictions in reported biological activities of butane-1,2,4-triol derivatives?
Discrepancies in biological data (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Structural variability : Derivatives like 3,3-dimethylbutane-1,2,4-triol exhibit altered reactivity due to methyl group steric effects .
- Assay conditions : Varying pH, cell lines, or metabolite concentrations (e.g., Ca²⁺ flux studies in lymphocytes) can lead to conflicting results . Methodological consistency (e.g., standardized ROS assays or microbial co-culture models) is recommended for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
